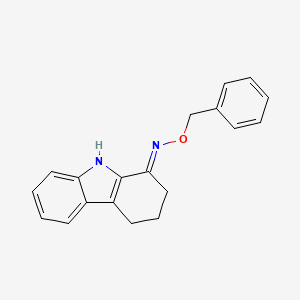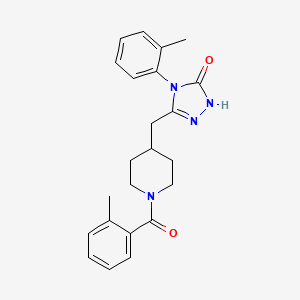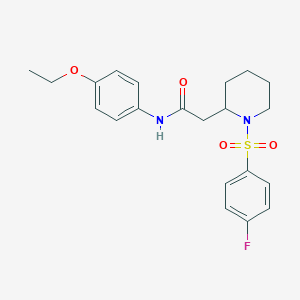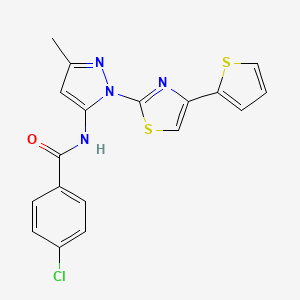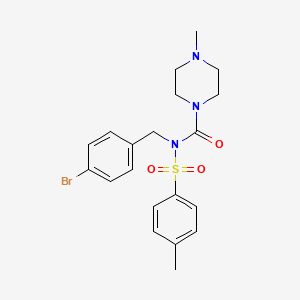
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known for its versatile reactivity. The compound also contains a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a bromobenzyl group (a benzyl group with a bromine substitution), which are often used in organic synthesis .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the introduction of the tosyl group, and the attachment of the bromobenzyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a tosyl group, and a bromobenzyl group. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the tosyl group, and the bromobenzyl group. The bromine atom in the bromobenzyl group is a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tosyl group and the bromobenzyl group could increase the compound’s solubility in polar solvents .Scientific Research Applications
N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide represents a class of compounds with significant potential in various scientific research fields. Due to the specificity of the compound , the literature directly addressing its applications is limited. Therefore, this discussion will extend to relevant chemical classes and analogs, highlighting potential areas of application based on structural and functional similarities.
Inhibition of Biological Targets
Compounds similar to this compound often target specific enzymes or biological pathways. The specificity of these compounds allows for the exploration of novel therapeutic targets, particularly in the realm of anticoagulation and cancer treatment. For instance, inhibitors of Factor Xa, a critical enzyme in the coagulation cascade, have seen extensive research, aiming to develop antithrombotic agents with minimal side effects (Pauls, Ewing, & Choi-Sledeski, 2001).
Supramolecular Chemistry and Self-Assembly
The structural features of this compound lend themselves to applications in supramolecular chemistry. Benzene-1,3,5-tricarboxamides, for example, have been extensively studied for their ability to self-assemble into one-dimensional, rod-like structures stabilized by hydrogen bonding. This characteristic is pivotal in the development of nanotechnology and materials science applications, indicating potential pathways for the use of similarly structured compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental and Safety Assessments
Understanding the environmental fate, potential bioaccumulation, and ecotoxicological impacts of chemical compounds is essential. While specific studies on this compound may not be available, research into similar compounds, such as polybrominated dibenzo-p-dioxins and dibenzofurans, offers insights into the methodologies and considerations necessary for conducting these assessments. Such studies are crucial for evaluating the safety and environmental risks associated with the use and disposal of these compounds (Mennear & Lee, 1994).
Safety and Hazards
As with any chemical compound, handling “N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide” would require appropriate safety precautions. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and potential for causing irritation or harm .
Future Directions
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYXIUKKWRCDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
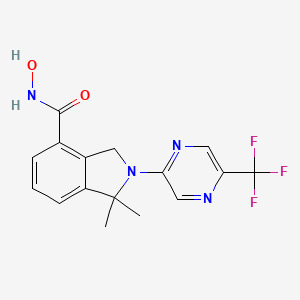

![Ethyl 4-[2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)acetylamino]benzoate](/img/structure/B2679870.png)
![3-Bromo-6-chloro[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B2679871.png)
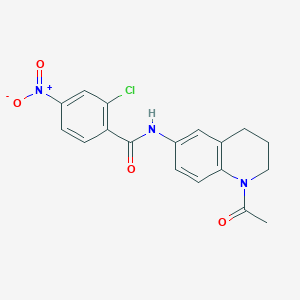
![2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2679874.png)
![2-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2679875.png)
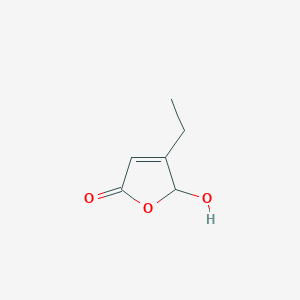

![N-[1-(2-Methoxyacetyl)-3-methylazetidin-3-yl]but-2-ynamide](/img/structure/B2679884.png)
